2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine is an organic compound with the molecular formula C10H10N4O2 and a molecular weight of 218.21 g/mol. This compound features a nitro group and a pyrazole ring, making it a significant structure in organic chemistry. Its structural uniqueness lies in the combination of a pyrazole moiety attached to a nitropyridine framework, which enhances its reactivity and potential biological activity .
Research indicates that 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine exhibits notable biological activities. It has been evaluated for its potential as an antifungal agent against various strains of fungi, including Fusarium oxysporum. The compound's structural properties contribute to its efficacy in inhibiting fungal growth, making it a candidate for further pharmacological studies .
Several synthesis methods have been developed for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine:
The applications of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine are diverse:
Interaction studies have focused on the compound's binding affinity with various biological targets. Molecular docking studies have been performed to predict how this compound interacts with proteins involved in fungal metabolism and growth. These studies provide valuable insights into its mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(3-methyl-1H-pyrazol-1-yl)-5-nitropyridine | Methyl substitution on pyrazole | Potentially different biological activity due to methyl group |
| 2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-3-nitropyridine | Propyl substitution on pyrazole | Variability in hydrophobic interactions |
| 2-(3,5-dimethylpyrazol-1-yl)-6-methylpyridine | Methyl substitution on pyridine | Altered electronic properties affecting reactivity |
The uniqueness of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine lies in its specific combination of functional groups that enhance both its chemical reactivity and biological activity compared to these similar compounds .